Methyl 5-acetylnicotinate
Description
Significance of Nicotinic Acid Scaffold in Organic Synthesis and Medicinal Chemistry
The nicotinic acid scaffold, a pyridine (B92270) ring with a carboxylic acid at the 3-position, is a fundamental structure in chemistry. semanticscholar.org The pyridine ring is the second most common nitrogen-containing heterocycle found in pharmaceuticals approved by the FDA. nih.govdovepress.com This prevalence is due to its ability to accommodate a wide variety of substituents, which allows for the fine-tuning of a molecule's chemical properties and biological activity. nih.govdovepress.com
In organic synthesis, nicotinic acid and its derivatives are valuable starting materials. semanticscholar.orgmdpi.com For example, 2-chloro-3-pyridinecarbonyl chloride, a derivative of nicotinic acid, is a key intermediate in the production of Nevirapine, an anti-AIDS drug. semanticscholar.org The synthesis of many nicotinic acid derivatives often involves multi-step reactions, including condensation and cyclization, to build the desired molecular architecture. mdpi.commdpi.com The development of green synthetic approaches, using solvents like Cyrene, is a more recent advancement in the synthesis of nicotinic acid derivatives. acs.org
In medicinal chemistry, the nicotinic acid scaffold is a privileged structure, meaning it is a recurring motif in a multitude of biologically active compounds. beilstein-journals.org It is a component of the essential coenzymes NAD (nicotinamide adenine (B156593) dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are vital for metabolic processes. semanticscholar.orgnih.gov The structural versatility of the pyridine ring allows medicinal chemists to design molecules that can interact with a wide array of biological targets, including enzymes and receptors. nih.govdovepress.com
Overview of Biological Activities of Nicotinic Acid Analogues and Their Therapeutic Potential
Derivatives of nicotinic acid exhibit a vast spectrum of biological activities, making them a focal point of therapeutic research. semanticscholar.orgnih.govmedcraveonline.com The parent compound, nicotinic acid, has been used for its lipid-lowering effects, particularly its ability to raise high-density lipoprotein (HDL) cholesterol levels. annualreviews.orgnih.gov This has made it a subject of interest for the prevention of cardiovascular diseases. annualreviews.org
The therapeutic potential of nicotinic acid analogues extends far beyond lipid regulation. Researchers have developed and investigated derivatives with a range of properties:
Anti-inflammatory: Certain nicotinic acid derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting potency comparable to established drugs like ibuprofen (B1674241) in laboratory studies. nih.gov
Antimicrobial: Nicotinic acid analogues have demonstrated broad-spectrum antimicrobial action. medcraveonline.com Some have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as against fungi like Candida albicans. mdpi.commedcraveonline.com
Antitubercular: Isoniazid, an analogue of isonicotinic acid (an isomer of nicotinic acid), is a first-line drug for treating tuberculosis. semanticscholar.org This has spurred the synthesis and evaluation of other nicotinic acid hydrazide derivatives as potential antimycobacterial agents. mdpi.com
Anticonvulsant: Hydrazone derivatives of nicotinic acid have been identified as a pharmacophore for anticonvulsant drugs. researchgate.net Specific analogues have shown potent activity in preclinical models of epilepsy. researchgate.net
Anticancer: The nicotinic acid scaffold is found in compounds investigated for their anticancer properties. semanticscholar.orgekb.eg For instance, a derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid has been studied for its potential in treating pancreatic cancer. ossila.com
Enzyme Inhibition: Nicotinic acid derivatives have been designed as inhibitors for various enzymes. Recently, they have been explored as potential inhibitors of α-amylase and α-glucosidase, which could be relevant for managing type 2 diabetes. acs.orgunimi.it
Neurodegenerative Diseases: The role of nicotinic and muscarinic receptors in the brain has led to research into nicotinic acid analogues for neurodegenerative conditions like Alzheimer's disease. nih.gov
Table 2: Selected Biological Activities of Nicotinic Acid Analogues
| Biological Activity | Example of Derivative Class | Research Findings | Source(s) |
|---|---|---|---|
| Anti-inflammatory | Thiazole-based derivatives | Showed potent inhibition of inflammatory markers like TNF-α and IL-6 in cell-based assays. | nih.gov |
| Antibacterial | Acylhydrazone derivatives | Exhibited strong activity against Gram-positive bacteria, including MRSA strains. | mdpi.com |
| Antifungal | Phenyl-substituted analogues | A specific compound was found to be effective against the pathogenic fungus Candida albicans. | medcraveonline.com |
| Anticonvulsant | Aryl acid hydrazones | Displayed significant protection in preclinical electroshock models. | researchgate.net |
| Antitubercular | Isatin hydrazides | Emerged as potent agents against Mycobacterium tuberculosis in vitro. | mdpi.com |
| Hypoglycemic | 6-pyridine (thio)ether derivatives | Acted as noncompetitive inhibitors of both α-amylase and α-glucosidase. | unimi.it |
Research Landscape for Acetylnicotinates and Related Pyridine Carboxylates
The research field for acetylnicotinates and the broader class of pyridine carboxylates is active, with a focus on their potential as enzyme inhibitors and therapeutic agents. nih.govdovepress.com Pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have historically been the basis for numerous drugs targeting a wide range of diseases. nih.govdovepress.com
Current research often involves the synthesis of libraries of pyridine carboxylate derivatives to perform structure-activity relationship (SAR) studies. nih.gov These studies systematically modify the structure of the parent compound to understand how different chemical groups influence its biological activity. For example, C-3-substituted derivatives of pyridine-2,4-dicarboxylic acid have been synthesized and identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), an enzyme considered a target for anticancer therapy. nih.gov
While Methyl 5-acetylnicotinate itself is primarily a building block, related acetylated nicotinates have appeared in research contexts. For instance, ethyl 2-acetylnicotinate has been used as a starting material in the synthesis of more complex heterocyclic compounds. google.com The carboxylic acid form, 5-acetylnicotinic acid, is also a recognized chemical entity. chemsrc.com The investigation into pyridine carboxylates and their metal complexes continues to be an area of study for understanding their structural and spectral properties. cdnsciencepub.com The overarching goal of this research is to discover new drug candidates by exploring the vast chemical space offered by the pyridine carboxylic acid scaffold. nih.govdovepress.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-acetylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKCTHLVWBOTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344389 | |
| Record name | Methyl 5-acetylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38940-61-3 | |
| Record name | Methyl 5-acetylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-acetylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Reaction Methodologies of Methyl 5 Acetylnicotinate
Exploration of Synthetic Routes for Methyl 5-acetylnicotinate
The synthesis of this compound can be achieved through several distinct pathways, primarily involving the late-stage functionalization of nicotinic acid derivatives. These routes include creating the methyl ester from the corresponding carboxylic acid, introducing the acetyl group onto the pyridine (B92270) ring, or employing convergent multi-component strategies.
Esterification Approaches to this compound
A direct and common method for synthesizing this compound is the esterification of 5-acetylnicotinic acid. This reaction transforms the carboxylic acid group into a methyl ester while preserving the acetyl group. The Fischer esterification method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, is a standard procedure. chemguide.co.uk
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). researchgate.net When thionyl chloride is used, it is typically added dropwise to a solution of the carboxylic acid in methanol at a low temperature (e.g., 0 °C) before heating the mixture to drive the reaction to completion. researchgate.net The reaction is reversible and often requires heating under reflux for several hours. chemguide.co.ukresearchgate.net Following the reaction, a neutralization step with a weak base, such as a saturated sodium bicarbonate or sodium carbonate solution, is performed to quench the acid catalyst and allow for the extraction and purification of the final ester product. researchgate.net
Table 1: Representative Conditions for the Esterification of Nicotinic Acids
| Carboxylic Acid Precursor | Reagent | Catalyst | Conditions | Source |
|---|---|---|---|---|
| 5-Methylnicotinic acid | Methanol | Thionyl Chloride | Reflux for 4 hours | chemicalbook.com |
| Isonicotinic acid | Methanol | Conc. H₂SO₄ | Heat on water bath for 8 hours | researchgate.net |
| Generic Carboxylic Acid | Methanol | Thionyl Chloride | Stir at 0 °C, then 50 °C for 12 hours | researchgate.net |
Acetylation Strategies for Pyridine Ring Functionalization at Position 5
Introducing an acetyl group at the C5 position of the pyridine ring is a key strategy for synthesizing derivatives like this compound. Direct Friedel-Crafts acetylation of methyl nicotinate (B505614) is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Therefore, alternative strategies are often employed.
One such strategy involves starting with a pre-functionalized precursor, such as 5-bromonicotinic acid or its ester, methyl 5-bromonicotinate. researchgate.netguidechem.com The bromine atom at the 5-position can be replaced with an acetyl group through various transition-metal-catalyzed cross-coupling reactions. For instance, a Stille coupling with a tributyl(1-ethoxyvinyl)tin reagent, followed by hydrolysis, would yield the acetyl group. Another approach is a Negishi coupling with an organozinc reagent or a Suzuki coupling with an acetylboronic acid derivative.
An alternative concept involves the gas-phase acetylation of a pyridinecarboxylic ester. For example, a process for the preparation of 3-acetylpyridine (B27631) involves reacting methyl nicotinate with acetic acid at high temperatures (e.g., 410 °C) over a solid catalyst. google.com While this specific process yields the 3-isomer, it demonstrates that acetylation of the nicotinic acid framework is feasible under specific, typically heterogeneous, catalytic conditions. google.com
Multi-component Reaction Pathways for this compound Formation
While a specific, documented multi-component reaction for the direct synthesis of this compound is not prominently featured in the literature, one could be conceptually designed based on established pyridine syntheses. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, combines an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org
A hypothetical MCR for this compound could involve the condensation of a β-ketoester (providing the C2, C3, and ester group), an enamine or ammonia equivalent (providing N1 and C6), and a dicarbonyl compound equivalent that would install the acetyl group at C5 and the C4 atom. The complexity and reactivity of the required starting materials make this a challenging but potentially highly efficient synthetic design.
Catalytic Approaches in this compound Synthesis
Catalysis is fundamental to many of the synthetic routes for this compound, enabling reactions that would otherwise be inefficient or unselective. Both homogeneous and heterogeneous catalysts find application, depending on the specific transformation.
Homogeneous Catalysis for this compound Formation
Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in the synthesis of nicotinic acid derivatives. mpg.de A prominent example is the use of soluble acid catalysts like sulfuric acid or thionyl chloride for the esterification of 5-acetylnicotinic acid, as detailed in section 2.1.1. researchgate.net
Furthermore, palladium-catalyzed carbonylation reactions represent a powerful homogeneous catalytic method for synthesizing esters from aryl halides. nih.govmdpi.com This approach could be applied to synthesize this compound from a precursor like 3-acetyl-5-bromopyridine. The reaction typically involves a palladium source (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., Xantphos), a base, and carbon monoxide gas at atmospheric or elevated pressure, with methanol acting as the nucleophile to form the methyl ester. nih.govmdpi.com This method is valued for its functional group tolerance and efficiency in forming the C-C bond of the ester. nih.govdiva-portal.org
Table 2: Typical Components for a Palladium-Catalyzed Alkoxycarbonylation Reaction
| Component | Example | Function | Source |
|---|---|---|---|
| Substrate | Aryl Bromide (e.g., 3-acetyl-5-bromopyridine) | Electrophile | nih.gov |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | nih.gov |
| Ligand | Xantphos, Tri-(2-furyl)phosphine | Stabilizes catalytic species | nih.govnih.gov |
| Carbonyl Source | Carbon Monoxide (CO) gas | C1 building block | mdpi.com |
| Nucleophile | Methanol | Forms the ester | mdpi.com |
| Base | Triethylamine, DBU | Neutralizes HX byproduct | mdpi.com |
Heterogeneous Catalysis in this compound Production
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture and potential for recycling, which is beneficial for industrial processes and green chemistry. essentialchemicalindustry.orgnih.gov
In the context of producing acetyl-substituted nicotinates, heterogeneous catalysts have been employed for gas-phase acetylation reactions. For instance, the reaction of methyl nicotinate with acetic acid can be performed at high temperatures over a solid catalyst support composed of titanium dioxide and an alkali metal oxide to produce acetylpyridine. google.com This type of process highlights the potential for producing the acetyl functionality through a continuous flow, heterogeneously catalyzed process.
Additionally, solid acid catalysts, such as zeolites or ion-exchange resins, can be used as heterogeneous alternatives to homogeneous Brønsted acids like sulfuric acid for esterification reactions. essentialchemicalindustry.org These solid acids can facilitate the conversion of 5-acetylnicotinic acid to its methyl ester with the benefit of simplified workup procedures, as the catalyst can be removed by simple filtration. mdpi.com
Green Chemistry Principles in this compound Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. nih.gov In the context of this compound synthesis, this involves developing solvent-free reactions and maximizing atom economy.
Development of Solvent-Free Reactions for this compound
Solvent-free reactions are a cornerstone of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. While specific solvent-free methods for the synthesis of this compound are not extensively detailed in the provided results, the general principles can be applied. For instance, the synthesis of 1,3,5-triarylbenzenes has been achieved under solvent-free conditions using a solid acid catalyst, which involves heating the reactants in the absence of a solvent. rasayanjournal.co.in This approach minimizes waste and can lead to higher yields. rasayanjournal.co.in Heterogeneous catalysts, such as silver-substituted silicotungstic acid, have also been successfully used in solvent-free syntheses, offering advantages like easy separation and reusability. rsc.org
Microwave irradiation is another green technique that can facilitate solvent-free reactions by providing efficient and rapid heating. nih.gov These methodologies could potentially be adapted for the synthesis of this compound, reducing reliance on traditional, often hazardous, organic solvents.
Atom Economy Considerations in this compound Synthesis
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants. jocpr.comsavemyexams.com A higher atom economy signifies a more sustainable process with less waste generation. savemyexams.comwikipedia.org The concept, introduced by Barry Trost, is a fundamental principle of green chemistry. wikipedia.orgnumberanalytics.com
To illustrate the calculation of atom economy, consider a hypothetical synthesis of this compound. The percentage atom economy is determined by dividing the mass of the desired product by the total mass of all reactants and multiplying by 100. scranton.eduprimescholars.com Reactions with 100% atom economy, such as addition reactions, are ideal as all reactant atoms are incorporated into the final product. savemyexams.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. kccollege.ac.in
Table 1: Factors Influencing Atom Economy numberanalytics.com
| Factor | Description |
| Reaction Mechanism | Reactions with fewer steps and intermediates generally have a higher atom economy. |
| Reactant Stoichiometry | Using stoichiometric amounts of reactants helps to minimize waste. |
| Catalyst Selection | Catalysts can improve reaction efficiency and selectivity, leading to better atom economy. |
| Solvent Selection | The use of environmentally benign solvents or solvent-free conditions can reduce waste. |
Derivatization and Further Functionalization of this compound
The chemical structure of this compound allows for a variety of derivatization and functionalization reactions, including oxidation, reduction, and substitution on the pyridine ring.
Oxidation Reactions of this compound and its Derivatives
The acetyl group of this compound can undergo oxidation. While specific studies on the oxidation of this compound are not detailed, related research on similar compounds provides insights. For instance, the oxidation of the methyl group in 5-methylcytosine (B146107) derivatives has been studied using biomimetic iron(IV)-oxo complexes. nih.gov This suggests that the acetyl group in this compound could potentially be oxidized to a carboxylic acid or other oxidized forms.
Furthermore, the nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.orgresearchgate.net This transformation can alter the reactivity of the ring, often facilitating electrophilic substitution at the 2- and 4-positions. wikipedia.orgresearchgate.net
Reduction Reactions of this compound and its Derivatives
The acetyl group in this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). lumenlearning.commasterorganicchemistry.com NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce the ester group under standard conditions. lumenlearning.commasterorganicchemistry.com The reduction of acetylpyridines to their corresponding alcohols has been studied using various catalytic systems, including palladium on carbon and Raney nickel. acs.orgacs.org
The ester group can also be reduced to a primary alcohol, though this generally requires a stronger reducing agent like LiAlH₄. lumenlearning.com However, methods using NaBH₄ in combination with certain additives or under specific conditions, such as elevated temperatures in methanol, have been shown to reduce esters. researchgate.netreddit.com
Table 2: Common Reducing Agents for Ketones and Esters
| Reducing Agent | Reduces Ketones? | Reduces Esters? | Notes |
| Sodium borohydride (NaBH₄) | Yes | No (typically) | A selective and mild reducing agent. lumenlearning.commasterorganicchemistry.com |
| Lithium aluminum hydride (LiAlH₄) | Yes | Yes | A powerful and less selective reducing agent. lumenlearning.com |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Yes | Can occur | Conditions can be optimized for selectivity. acs.orgcapes.gov.br |
Substitution Reactions on the Pyridine Ring of this compound
The pyridine ring of this compound is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the two deactivating acetyl and ester groups. wikipedia.orggcwgandhinagar.com Electrophilic substitution, if it occurs, is expected to happen at the 3-position, which is the most electron-rich carbon. quora.com However, harsh reaction conditions are often required. nih.gov
Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the positions alpha and gamma to the ring nitrogen (positions 2, 4, and 6). researchgate.netuomus.edu.iqmsu.edu The presence of electron-withdrawing groups further activates the ring towards nucleophilic attack. mdpi.com Nucleophilic dearomatization reactions of pyridines have also been explored, providing routes to dihydropyridine derivatives. mdpi.comacs.org
Activation of the pyridine ring, for instance by forming the N-oxide, can significantly enhance its reactivity towards both electrophilic and nucleophilic substitutions. wikipedia.orgresearchgate.netmsu.edu
Occurrence and Isolation of Methyl 5 Acetylnicotinate in Natural Systems
Identification of Acetylnicotinate, 5-methyl in Botanical Sources
Scientific investigations into the chemical constituents of various plant species have led to the identification of a wide array of secondary metabolites. Among these, Methyl 5-acetylnicotinate has been reported in specific parts of the olive tree (Olea europaea).
A systematic review of the bioactive compounds found in Olea europaea by-products has confirmed the presence of this compound (also referred to as Acetylnicotinate, 5-methyl) in the pruning residues of olive trees. nih.govmdpi.comsemanticscholar.org This identification was part of a broader analysis of the phytochemicals present in various parts of the olive tree, including its bark, roots, wood, and pruning materials. mdpi.com Olive pruning is a significant source of biomass, and its chemical characterization has revealed a wealth of compounds. nih.govnih.gov The pruning residues, which consist of stems, leaves, and wood, are increasingly being studied for valuable chemical compounds. mdpi.combohrium.comekb.eg
The identification of this compound in these residues underscores the potential of agricultural waste as a source of diverse chemical entities. semanticscholar.org The table below summarizes the reported occurrence of this compound.
| Compound Name | Chemical Formula | Botanical Source | Specific Part |
| This compound | C8H9NO2 | Olea europaea (Olive Tree) | Pruning Residues |
Chemodiversity and Distribution of Nicotinic Acid Derivatives in Plant Metabolomes
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are vital components in the metabolism of living organisms, including plants. foodandnutritionresearch.netchemistryjournal.net They serve as precursors for the synthesis of essential coenzymes like NAD and NADP. foodandnutritionresearch.net The plant kingdom exhibits a significant chemodiversity of nicotinic acid derivatives, which are involved in various physiological processes and stress responses. oup.comnih.gov
These derivatives are part of a larger group of nitrogen-containing secondary metabolites, which includes alkaloids. nih.govresearchgate.netmdpi.com The structural diversity of these compounds arises from various biochemical modifications such as methylation, glycosylation, and acylation. nih.gov
Common nicotinic acid conjugates found in plants include:
Trigonelline (N-methylnicotinate): Found in many plant species, including legumes and coffee. oup.comresearchgate.net
Nicotinate (B505614) N-glucoside (NANG): Another common conjugate detected in various plants. oup.com
Nicotinate O-glucoside (NAOG): Notably found in the Brassicaceae family. oup.com
The distribution of these derivatives can vary significantly between different plant species and even within different parts of the same plant. oup.comresearchgate.net For example, metabolomic studies have shown that nicotinate and nicotinamide (B372718) metabolism is significantly affected by environmental stressors like heavy metal toxicity. nih.gov The presence of this compound in Olea europaea is another example of the diverse array of nicotinic acid derivatives that plants can synthesize. nih.govmdpi.com This diversity plays a crucial role in the plant's interaction with its environment and its defense mechanisms. nih.govnih.gov
Biological Activity and Pharmacological Investigations of Methyl 5 Acetylnicotinate
In Vitro Studies on Methyl 5-acetylnicotinate Bioactivity
Detailed in vitro studies are crucial for elucidating the potential biological effects of a compound at a cellular and molecular level. However, a thorough review of the available scientific literature reveals a significant gap in the investigation of this compound's specific bioactivities.
Assessment of Antioxidant Potential of this compound
Phenolic compounds, a broad class to which related molecules in olive extracts belong, are often investigated for their antioxidant properties. nih.govmdpi.com However, specific studies designed to assess the in vitro antioxidant potential of pure this compound, through assays such as DPPH, ABTS, or FRAP, are not available in the current body of scientific literature. Therefore, no data on its radical scavenging activity or reducing power can be presented at this time.
Evaluation of Antimicrobial Efficacy of this compound
The antimicrobial properties of various plant extracts and their components are of significant interest. While the extracts of olive by-products, where this compound is found, have been shown to possess antimicrobial properties, there is a lack of research specifically evaluating the antimicrobial efficacy of isolated this compound against pathogenic bacteria or fungi. mdpi.com Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against various microorganisms is not currently available.
Exploration of Anti-proliferative Effects of this compound
The potential of novel compounds to inhibit the growth of cancer cells is a primary focus of pharmacological research. While general anti-proliferative and anticancer activities have been attributed to the broader class of phenolic compounds from olive trees, dedicated in vitro studies on the anti-proliferative effects of this compound on specific cancer cell lines have not been reported. nih.govmdpi.com As such, there is no available data on its cytotoxic or cytostatic effects.
Analysis of Anti-inflammatory Activity of this compound
Inflammation is a key factor in numerous diseases, and many natural compounds are screened for their anti-inflammatory potential. Although extracts from olive by-products are reported to have anti-inflammatory properties, specific in vitro assays to determine the anti-inflammatory activity of this compound, such as its effect on the production of inflammatory mediators like nitric oxide (NO) or cytokines, have not been documented in the available literature. nih.govmdpi.com
Investigation of Anti-obesity Activity of this compound
With the rising prevalence of obesity, there is a growing interest in compounds that can interfere with processes like fat accumulation. The general class of phenolic compounds has been investigated for anti-obesity effects. nih.gov However, there is a clear absence of in vitro studies investigating the specific anti-obesity activity of this compound, for instance, its potential to inhibit pancreatic lipase (B570770) or affect adipocyte differentiation.
Mechanisms of Action of this compound
Understanding the mechanism of action is fundamental to the development of any potential therapeutic agent. Given the lack of specific in vitro bioactivity data for this compound, it follows that its molecular mechanisms of action have not been elucidated. Research into its potential interactions with cellular targets, signaling pathways, or enzymes has not been published.
Interaction with Molecular Targets: Enzymes and Receptors
There is no available scientific literature that details the interaction of this compound with specific molecular targets such as enzymes or receptors. Investigations into its potential inhibitory or agonistic/antagonistic activities have not been reported.
Modulation of Cellular Pathways by this compound
Information regarding the modulation of any cellular pathways by this compound is not available in the current body of scientific research. Studies that would elucidate its effects on intracellular signaling or other cellular processes have not been published.
In Vivo Investigations of this compound
There are no published in vivo studies that have investigated the pharmacological effects of this compound in living organisms.
Assessment of Vasodilatory Properties and Effects on Local Circulation
There is no data available from in vivo assessments of this compound regarding its potential vasodilatory properties or its effects on local circulation.
Impact on Systemic Blood Parameters Following Application
The impact of this compound on systemic blood parameters following its application has not been studied or reported in the scientific literature.
Potential in Pain Management and Vascular Health Research
Due to the absence of any pharmacological or biological activity studies, the potential of this compound in pain management and vascular health research remains entirely unexplored and unknown.
Applications of Methyl 5 Acetylnicotinate in Advanced Research
Methyl 5-acetylnicotinate as a Building Block in Complex Molecule Synthesis
In the realm of organic chemistry, the concept of "building blocks" refers to readily available molecules that possess the necessary functional groups to be efficiently incorporated into the synthesis of larger, more complex structures. Heterocyclic compounds, such as pyridine (B92270) derivatives, are particularly important in this context. While specific examples of complex molecules synthesized directly from this compound are not extensively detailed in publicly available literature, related compounds like Methyl 5-hydroxynicotinate are categorized as heterocyclic building blocks. This suggests that the functional groups present in this compound provide reactive sites for chemists to construct elaborate molecular architectures, potentially leading to novel materials and compounds.
Role of this compound as a Precursor in Pharmaceutical Development
A precursor in pharmaceutical development is a compound that is used as a starting material in the synthesis of an active pharmaceutical ingredient (API). The structural motif of this compound is of interest in medicinal chemistry due to the prevalence of the pyridine ring in many biologically active compounds.
Synthesis of Anti-inflammatory Agents from this compound
Research into novel anti-inflammatory agents is a significant area of pharmaceutical development. While numerous studies report the synthesis of new compounds with anti-inflammatory properties, the direct use of this compound as a precursor is not prominently featured in the available scientific literature. For instance, various pyrazoline and isoxazoline (B3343090) derivatives have been synthesized and shown to possess anti-inflammatory activity, but these syntheses originate from different starting materials. Similarly, new series of methyl salicylate (B1505791) and 1-methylhydantoin (B147300) derivatives have been developed and tested for their anti-inflammatory effects, highlighting the diversity of precursors used in this field.
Utilization of this compound in Biochemical Pathway Studies
The study of biochemical pathways is essential for understanding biological processes and the mechanisms of diseases. Chemical probes and metabolites are often used to investigate these pathways. There is currently a lack of specific published research detailing the use of this compound as a tool for studying biochemical pathways. Methodologies like metabolite pathway enrichment analysis (MPEA) are used for the biological interpretation of metabolite data, but this is a broader analytical technique and does not specifically mention the compound .
Potential in Agrochemical Development and Industrial Chemical Production
Computational and Theoretical Studies on Methyl 5 Acetylnicotinate
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand, such as Methyl 5-acetylnicotinate, to the active site of a target protein. The process involves sampling different conformations of the ligand within the binding site and scoring them based on a force field to estimate the binding affinity. A high-scoring pose would suggest a favorable binding interaction.
Molecular dynamics (MD) simulations are then often employed to provide a more detailed and dynamic view of the ligand-target interactions over time. An MD simulation would model the movement of every atom in the this compound-protein complex, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
A comprehensive study on this compound would involve:
Target Identification: Selecting a biologically relevant protein target for which this compound might have an affinity.
Molecular Docking: Predicting the binding pose and estimating the binding energy of this compound to the identified target.
Molecular Dynamics Simulations: Simulating the behavior of the docked complex to assess its stability and characterize the key interactions.
However, a search of scientific literature did not yield specific studies that have performed molecular docking or molecular dynamics simulations with this compound.
Structure-Activity Relationship (SAR) Modeling for this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound influences its biological activity. For this compound, an SAR study would involve the synthesis and biological testing of a series of its analogs. These analogs would be designed by systematically modifying different parts of the this compound molecule, such as the acetyl group, the methyl ester, and the pyridine (B92270) ring.
The goal would be to identify which structural features are crucial for a particular biological activity. For example, replacing the acetyl group with other substituents could reveal the importance of this group for target binding. Quantitative Structure-Activity Relationship (QSAR) models can be developed from this data, which are mathematical models that correlate the chemical structures of the analogs with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
An SAR study on this compound analogs would typically include:
Analog Design and Synthesis: Creating a library of compounds with systematic structural variations.
Biological Evaluation: Testing the analogs in relevant biological assays.
Data Analysis and Model Building: Correlating the structural changes with the observed activity to build predictive SAR or QSAR models.
Currently, there are no published SAR or QSAR studies specifically focused on analogs of this compound in the available literature.
Quantum Chemical Calculations of Electronic and Spectroscopic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and spectroscopic properties of a molecule. For this compound, these calculations could provide valuable information about its molecular structure, reactivity, and spectral characteristics.
Key properties that could be calculated include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the molecule's reactivity and potential interaction sites.
Spectroscopic Properties: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these theoretical spectra with experimental data can help in the structural confirmation and detailed analysis of the molecule.
Below is a hypothetical data table illustrating the type of information that could be generated from such calculations for this compound.
| Property | Hypothetical Calculated Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.8 |
| C=O Stretch (cm⁻¹) (acetyl) | 1690 |
| C=O Stretch (cm⁻¹) (ester) | 1725 |
Note: The values in this table are for illustrative purposes only and are not the result of actual calculations.
A thorough investigation using quantum chemical methods would provide a fundamental understanding of the physicochemical properties of this compound. However, no specific studies reporting quantum chemical calculations on the electronic and spectroscopic properties of this compound were found in the reviewed literature.
Advanced Analytical Methodologies for Characterization and Quantification of Methyl 5 Acetylnicotinate
Spectroscopic Techniques for Structure Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of Methyl 5-acetylnicotinate, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide unique insights into the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted spectrum of this compound would exhibit distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring and the six protons of the two methyl groups. The aromatic protons show characteristic splitting patterns due to spin-spin coupling, while the methyl protons typically appear as sharp singlets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine Ring) | ~9.2 | Doublet (d) | ~2.0 |
| H-4 (Pyridine Ring) | ~8.8 | Triplet (t) or Doublet of Doublets (dd) | ~2.0 |
| H-6 (Pyridine Ring) | ~9.0 | Doublet (d) | ~2.0 |
| -COOCH₃ (Ester Methyl) | ~3.9 | Singlet (s) | N/A |
| -COCH₃ (Acetyl Methyl) | ~2.7 | Singlet (s) | N/A |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, nine distinct signals are expected, corresponding to the five carbons of the pyridine ring, the two carbonyl carbons (one from the acetyl group and one from the ester group), and the two methyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COCH₃ (Ketone Carbonyl) | ~197 |
| -COOCH₃ (Ester Carbonyl) | ~165 |
| C-2 (Pyridine Ring) | ~155 |
| C-6 (Pyridine Ring) | ~152 |
| C-4 (Pyridine Ring) | ~138 |
| C-5 (Pyridine Ring) | ~132 |
| C-3 (Pyridine Ring) | ~125 |
| -COOCH₃ (Ester Methyl) | ~53 |
| -COCH₃ (Acetyl Methyl) | ~27 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and ester carbonyl groups, as well as vibrations associated with the aromatic pyridine ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Stretch (Ketone) | 1700-1680 | Strong |
| C=O Stretch (Ester) | 1730-1715 | Strong |
| C=C and C=N Stretch (Aromatic Ring) | 1600-1450 | Medium to Strong |
| C-O Stretch (Ester) | 1300-1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. For this compound (C₉H₉NO₃), the expected exact molecular weight is approximately 179.17 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 179. Key fragmentation pathways would involve the cleavage of the ester and acetyl groups.
| Proposed Fragment Ion | m/z Value | Neutral Loss |
|---|---|---|
| [C₉H₉NO₃]⁺ (Molecular Ion) | 179 | N/A |
| [C₈H₆NO₃]⁺ | 164 | -CH₃ |
| [C₈H₉N₂O]⁺ | 148 | -OCH₃ |
| [C₇H₆NO]⁺ | 136 | -COCH₃ |
| [C₆H₄N]⁺ | 104 | -COCH₃, -OCH₂ |
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC, HPLC)
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, thereby allowing for its purity to be accurately assessed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar compounds like this compound. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Typical HPLC Parameters:
Column: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar stationary phase.
Mobile Phase: A mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is typical. An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be employed for optimal separation. The addition of a small amount of acid, like formic acid or acetic acid, can improve peak shape.
Detector: A UV-Vis detector is suitable, as the pyridine ring and carbonyl groups in this compound absorb UV light. The detection wavelength is typically set around 260 nm.
Quantification: Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis.
Typical GC Parameters:
Column: A capillary column with a polar stationary phase (e.g., a wax-type column like polyethylene (B3416737) glycol) is often preferred for separating polar analytes.
Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.
Temperature Program: The analysis typically involves a temperature program where the column oven temperature is gradually increased to ensure the elution of all components in a reasonable time.
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity.
Purity Assessment: Similar to HPLC, the purity is assessed by comparing the relative area of the analyte peak to the total peak area.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a new compound, it is crucial that the experimentally determined percentages are in close agreement with the calculated theoretical values. A typical acceptance criterion is a deviation of less than or equal to ±0.4%.
The theoretical elemental composition of this compound (C₉H₉NO₃) is calculated as follows:
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 60.33% |
| Hydrogen (H) | 5.06% |
| Nitrogen (N) | 7.82% |
| Oxygen (O) | 26.79% |
Future Perspectives and Emerging Research Directions for Methyl 5 Acetylnicotinate
Development of Novel and Efficient Synthetic Routes
The advancement of synthetic methodologies is crucial for enabling broader research and application of Methyl 5-acetylnicotinate. Current synthetic approaches often rely on classical esterification of 5-acetylnicotinic acid or more complex multi-step sequences. researchgate.net Future research is expected to focus on developing more efficient, scalable, and sustainable synthetic routes.
Key areas of development include:
Catalytic C-H Activation: Direct and selective functionalization of the pyridine (B92270) ring is a significant goal in modern organic synthesis. Future routes could explore transition-metal-catalyzed C-H activation to introduce the acetyl and methyl ester groups onto a pyridine scaffold in a more atom-economical fashion.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. Developing a flow synthesis for this compound could lead to higher throughput and more consistent product quality, facilitating industrial-scale production. nih.gov
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov Future research may identify or engineer enzymes capable of catalyzing the synthesis of this compound or its precursors, aligning with the principles of green chemistry. mdpi.comresearchgate.net
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthesis Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst cost and sensitivity, regioselectivity control |
| Flow Chemistry | Improved safety and scalability, precise reaction control | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and availability, substrate scope |
Expansion of Biological Efficacy Profiling and Therapeutic Applications
The pyridine nucleus is a common motif in many biologically active compounds and approved drugs. researchgate.net The specific substitution pattern of this compound, featuring both an acetyl and a methyl ester group, suggests it could serve as a valuable scaffold in medicinal chemistry. However, its biological profile remains largely unexplored.
Future research should focus on:
Broad Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, is a critical first step. This could uncover unexpected pharmacological activities.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The acetyl and ester moieties provide convenient handles for chemical modification. Synthesizing a library of derivatives and evaluating their biological activities will be crucial for identifying lead compounds with improved potency and selectivity. For instance, derivatives of related nicotinic acid compounds have been investigated for their effects on nicotinic acetylcholine (B1216132) receptors. rti.orgnih.govnih.gov
Potential Therapeutic Areas: Based on the activities of other nicotinic acid derivatives, potential therapeutic applications for this compound derivatives could include roles as anti-inflammatory, antimicrobial, or CNS-active agents. researchgate.netbohrium.com
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale Based on Related Compounds | Key Research Objective |
|---|---|---|
| Neurodegenerative Diseases | Nicotinic acid derivatives can modulate neuronal function. nih.gov | Evaluate derivatives for activity at nicotinic and other CNS receptors. |
| Inflammatory Disorders | Some pyridine-containing compounds exhibit anti-inflammatory properties. researchgate.net | Screen for inhibition of key inflammatory pathways and mediators. |
| Infectious Diseases | The pyridine scaffold is present in various antimicrobial agents. | Test for activity against a panel of bacterial and fungal pathogens. |
| Oncology | Certain functionalized pyridines have shown cytotoxic effects on cancer cells. | Assess cytotoxicity and mechanism of action in various cancer cell lines. |
Exploration of Sustainable Production and Utilization Strategies
In line with the growing emphasis on green chemistry, future research on this compound will likely prioritize sustainability. acs.org This encompasses both the production of the compound and its use in environmentally benign applications.
Key directions for sustainable strategies include:
Renewable Feedstocks: Investigating pathways to synthesize this compound from biomass-derived starting materials would significantly enhance its green credentials. For example, methods are being developed to produce nicotinic acid from renewable sources. nih.gov
Green Solvents and Catalysts: The development of synthetic routes that utilize non-toxic, renewable solvents and recyclable catalysts is a major goal. orientjchem.org Biocatalytic methods, as mentioned earlier, are particularly promising in this regard. nih.govmdpi.com
Atom Economy: Designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, will be a key consideration. researchgate.net
Advanced Materials Science Applications Utilizing this compound Motifs
The pyridine ring is a valuable structural motif in materials science due to its electronic properties and ability to coordinate with metals. researchgate.net The functional groups of this compound offer multiple points for incorporation into larger molecular architectures and polymers.
Emerging research in this area could explore:
Functional Polymers: The ester group of this compound can be utilized in polymerization reactions to create novel polyesters or polyamides. google.comnih.gov The pyridine and acetyl groups would then be available as pendant functional moieties, potentially influencing the polymer's thermal, optical, or coordination properties. Molecularly imprinted polymers based on nicotinamide (B372718) have been explored for their recognition properties. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs. The acetyl group could also participate in coordination or be used to modify the properties of the resulting material.
Electronic Materials: Pyridine-based structures are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-transporting capabilities. rsc.orgacs.org The specific electronic properties imparted by the acetyl and methyl ester substituents could make this compound a useful building block for novel organic electronic materials. acs.org
Table 3: Potential Applications of this compound in Materials Science
| Material Type | Key Functional Groups | Potential Properties and Applications |
|---|---|---|
| Functional Polymers | Methyl ester (for polymerization), Pyridine, Acetyl | Modified thermal stability, tunable refractive index, metal-ion sensing |
| Coordination Polymers/MOFs | Pyridine nitrogen (ligand) | Catalysis, gas storage, chemical sensing |
| Organic Electronic Materials | Pyridine core (electron transport) | Electron transport layers in OLEDs, components in organic solar cells |
Q & A
Q. What are the standard synthetic routes for Methyl 5-acetylnicotinate, and how can reaction conditions be optimized for yield?
this compound can be synthesized via acetylation of methyl nicotinate derivatives. A common approach involves nucleophilic substitution or esterification under controlled conditions. For example, analogous compounds like ethyl 5-methylnicotinate are synthesized through hydrolysis, amidation, or substitution reactions using acid/base catalysis . To optimize yield, factors such as reaction temperature (e.g., 60–80°C for ester hydrolysis), solvent polarity (e.g., dichloromethane for nucleophilic substitutions), and stoichiometric ratios of reagents should be systematically tested. Reaction progress can be monitored via TLC or HPLC to identify optimal termination points .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Key techniques include:
- NMR Spectroscopy : Focus on the acetyl proton signal (δ ~2.5–3.0 ppm in H NMR) and ester carbonyl carbon (δ ~165–175 ppm in C NMR). Compare with reference spectra of structurally similar compounds like methyl 5-hydroxy-6-methylnicotinate .
- IR Spectroscopy : Identify ester C=O stretches (~1720 cm) and acetyl C=O (~1680 cm) .
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (CHNO) and fragmentation patterns indicative of acetyl and ester groups .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
While specific safety data for this compound is limited, general precautions for nicotinate derivatives include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Contradictions often arise from variability in assay conditions, purity of compounds, or biological models. To address this:
- Standardize Protocols : Use validated bioassays (e.g., enzyme inhibition assays with controlled pH and temperature) and report detailed experimental parameters (e.g., cell lines, incubation times) .
- Meta-Analysis : Apply systematic review frameworks to aggregate data, assess heterogeneity (e.g., I statistic), and identify confounding variables (e.g., solvent effects on bioavailability) .
Q. What strategies are recommended for optimizing the regioselectivity in nucleophilic substitution reactions involving this compound?
Regioselectivity can be controlled by:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions on the pyridine ring .
- Catalysts : Use transition-metal catalysts (e.g., Pd/Cu) to direct substitutions to the acetyl-adjacent position .
- Temperature Gradients : Lower temperatures (0–25°C) may favor kinetic control over thermodynamic outcomes .
Q. How can computational chemistry tools be integrated into the experimental design for predicting the reactivity of this compound in novel reactions?
Computational methods include:
- Density Functional Theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., acetylation vs. ester cleavage) .
- Retrosynthetic Analysis : AI-powered tools (e.g., Reaxys or Pistachio models) can propose feasible synthetic routes and predict side products .
- Molecular Dynamics Simulations : Model solvent interactions to optimize reaction conditions for selectivity .
Data Presentation and Reproducibility
Q. What guidelines should be followed to ensure reproducibility in synthesizing and characterizing this compound?
- Detailed Methods : Report exact reagent grades, purification techniques (e.g., column chromatography gradients), and instrument calibration details .
- Supplementary Data : Include raw spectral data (e.g., NMR FID files) and crystallographic parameters (if available) in open-access repositories .
Q. How should researchers address uncertainties in analytical data, such as conflicting purity assessments of this compound?
- Multi-Method Validation : Cross-validate purity using HPLC (UV detection), elemental analysis, and H NMR integration .
- Uncertainty Quantification : Calculate measurement uncertainties (e.g., ±0.5% for HPLC) and report confidence intervals in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
